An In-Depth Technical Guide to 2-(4-Bromophenyl)acetamide for Advanced Research Applications
An In-Depth Technical Guide to 2-(4-Bromophenyl)acetamide for Advanced Research Applications
Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)acetamide, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. The document details the compound's core physicochemical properties, provides a robust, field-tested synthesis protocol, and explores its utility as a versatile building block for complex, pharmacologically active molecules. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting. We will delve into the causality behind experimental procedures, ensuring a deep understanding of the "why" beyond the "how," and ground all claims in authoritative references.
Compound Identification and Overview
2-(4-Bromophenyl)acetamide is an organic compound featuring a brominated aromatic ring linked to an acetamide functional group.[1] This structure makes it a valuable scaffold in synthetic chemistry, where the bromine atom serves as a reactive handle for cross-coupling reactions and the acetamide group can participate in crucial hydrogen-bonding interactions within biological targets.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)acetamide | [2] |
| CAS Number | 74860-13-2 | [2][3] |
| Molecular Formula | C₈H₈BrNO | [2][3] |
| Molecular Weight | 214.06 g/mol | [2][4] |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)N)Br | [2] |
| InChI Key | ZBARBHKSSXDLMK-UHFFFAOYSA-N | [2] |
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 2-(4-Bromophenyl)acetamide are dictated by the interplay between its hydrophobic bromophenyl ring and its polar amide moiety.
Physicochemical Data
| Property | Value / Description | Source(s) |
| Appearance | Off-white to light brown or light grey crystalline solid/powder. | [5][6] |
| Melting Point | 165-166 °C | [6][7] |
| Boiling Point | 307.7 °C (Predicted) | [6] |
| Solubility | Insoluble in cold water; very slightly soluble in hot water. Soluble in benzene and chloroform; moderately soluble in alcohol and ethyl acetate. | [1][6][8] |
| LogP | 1.32 - 2.3 | [3][4] |
| Density | ~1.65 g/cm³ (Predicted) | [6] |
Expert Insight: The limited aqueous solubility is expected due to the large, hydrophobic bromophenyl group.[6] However, its solubility in polar organic solvents like ethanol is enhanced by the hydrogen-bonding capability of the primary amide group, making these solvents suitable for both reaction and purification (e.g., recrystallization).[6]
Spectroscopic Profile
Full characterization relies on standard spectroscopic methods. While raw spectra are best sourced from databases, the expected signatures are as follows:
-
¹H NMR: The spectrum should feature distinct signals for the aromatic protons on the para-substituted ring (typically two doublets), a singlet for the benzylic methylene (-CH₂-) protons adjacent to the aromatic ring, and a broad singlet for the amide (-NH₂) protons.
-
¹³C NMR: Key signals will correspond to the carbonyl carbon of the amide, the benzylic methylene carbon, and the four unique carbons of the para-substituted aromatic ring (including the carbon bearing the bromine atom).
-
Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching vibrations for the primary amide (typically two bands around 3100-3500 cm⁻¹), a strong C=O (Amide I) stretching band around 1640-1690 cm⁻¹, and N-H bending (Amide II) around 1550-1640 cm⁻¹.[7][9]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[9]
Authoritative spectral data can be found in databases such as PubChem and the NIST Chemistry WebBook.[2][9]
Synthesis and Purification
The most direct and reliable synthesis of 2-(4-Bromophenyl)acetamide involves the amidation of its corresponding carboxylic acid, 4-Bromophenylacetic acid. This method offers high yields and a straightforward purification pathway.
Synthetic Workflow Overview
The process involves activating the carboxylic acid group of 4-Bromophenylacetic acid to make it susceptible to nucleophilic attack by ammonia. A common and effective method is conversion to an acyl chloride followed by reaction with aqueous ammonia.
Caption: Synthesis workflow for 2-(4-Bromophenyl)acetamide.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 10 grams of 4-Bromophenylacetic acid.
Materials and Reagents:
-
4-Bromophenylacetic acid (10.0 g, 46.5 mmol)[10]
-
Thionyl chloride (SOCl₂) (5.1 mL, 69.8 mmol, 1.5 equiv.)
-
Toluene (or Dichloromethane), anhydrous (100 mL)
-
Concentrated Ammonium Hydroxide (NH₄OH), ~28% solution (30 mL)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup (Acyl Chloride Formation):
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromophenylacetic acid (10.0 g).
-
Add 100 mL of anhydrous toluene. Stir to suspend the solid.
-
Carefully add thionyl chloride (5.1 mL) to the suspension at room temperature.
-
Scientist's Note: This step converts the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is chosen for its efficacy and because the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The reaction should be performed in a well-ventilated fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (~80-90 °C) for 2-3 hours.
-
Monitor the reaction's progress. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.
-
Trustworthiness Check: Progress can be indirectly monitored by observing the dissolution of the starting material. For rigorous analysis, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to confirm the disappearance of the starting acid.
-
-
Removal of Excess Reagent:
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 4-bromophenylacetyl chloride as an oil or low-melting solid.
-
Scientist's Note: It is crucial to remove all excess thionyl chloride as it would violently react with the aqueous ammonia in the next step. Co-evaporation with a small amount of anhydrous toluene can help ensure its complete removal.
-
-
Amidation:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
In a separate beaker, prepare an ice-cold solution of concentrated ammonium hydroxide (30 mL).
-
Very slowly and carefully, add the cold ammonium hydroxide solution to the crude acyl chloride with vigorous stirring. A precipitate (the desired amide) will form immediately.
-
Scientist's Note: This is a highly exothermic reaction. Slow addition and efficient cooling are critical for safety and to prevent side reactions. The large excess of ammonia ensures complete conversion of the acyl chloride.
-
-
Product Isolation and Workup:
-
Once the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove ammonium salts.
-
Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a flask and add a minimal amount of hot ethanol to fully dissolve it.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and match the literature value.[6] Further validation should be done using NMR or other spectroscopic methods.
-
Applications in Medicinal Chemistry and Drug Development
2-(4-Bromophenyl)acetamide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate for constructing more complex and potent molecules.[11]
Role as a Structural Scaffold
The molecule offers two key points for chemical elaboration:
-
The Bromine Atom: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
The Acetamide Group: The N-H protons can act as hydrogen bond donors, a critical interaction for binding to enzyme active sites or receptors. The amide group itself is a common feature in many drug molecules due to its metabolic stability and favorable physicochemical properties.
Utility in Kinase Inhibitor and PROTAC Development
Many modern therapeutics, particularly in oncology, are designed to inhibit specific kinases. The core structures of these inhibitors often feature heterocyclic scaffolds. 2-(4-Bromophenyl)acetamide's precursor, 4-bromophenylacetic acid, and related structures are used to build these complex molecules.[11]
Furthermore, the emerging field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) requires bifunctional molecules that link a target protein ligand to an E3 ligase ligand. Compounds like 2-(4-Bromophenyl)acetamide can serve as foundational pieces in the synthesis of these complex linkers or ligands. For example, the Bruton's tyrosine kinase (BTK) degrader Catadegbrutinib (BGB-16673) is a complex molecule designed for B-cell malignancies, representing the type of advanced therapeutic where such intermediates are essential.[12][13]
Caption: Logical flow from intermediate to a complex drug candidate.
Safety, Handling, and Storage
Proper handling of 2-(4-Bromophenyl)acetamide is essential for laboratory safety. The following information is derived from its GHS classification.[2][5]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem, Thermo Fisher Scientific SDS[2][5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][14]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.[5]
-
First Aid:
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[15]
References
-
PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]
-
Fisher Scientific. Safety Data Sheet - 4'-Bromoacetanilide. [Link]
-
NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
Solubility of Things. 4'-Bromoacetanilide. [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. [Link]
-
PubChem. N-(2-acetyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4'-Bromoacetanilide. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST. IR Spectrum for Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]
-
PrepChem. Synthesis of 4-acetamido-3-bromophenylacetic acid. [Link]
-
BeOne Medical Information. Updated Efficacy and Safety of the Bruton Tyrosine Kinase Degrader BGB-16673. [Link]
-
BeOne Medical Information. Updated Efficacy and Safety Results of the Bruton Tyrosine Kinase Degrader BGB-16673. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). [Link]
-
Nayak, P. S., et al. (2013). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o891–o892. [Link]
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]
-
MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
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